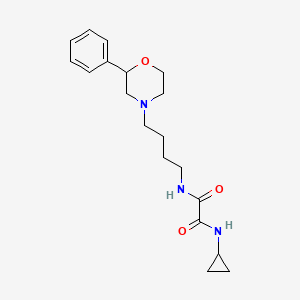

N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c23-18(19(24)21-16-8-9-16)20-10-4-5-11-22-12-13-25-17(14-22)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLLJQCHWVHZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used in the study of complex organic reactions and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a drug candidate in various therapeutic areas.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The structural and functional properties of oxalamides are highly dependent on their substituents. Below is a comparative analysis with three oxalamide derivatives synthesized in :

Key Observations:

- Synthetic Accessibility: Compounds 16–18 exhibit moderate yields (23–52%), with 18 being the most efficient.

- Substituent Effects: Hydrophilicity: Compound 16’s hydroxybenzoyl group enhances polarity, whereas the target’s morpholino moiety balances hydrophilicity (via the oxygen atom) with lipophilicity (via the phenyl group). Electron Effects: The methoxy groups in 17 and 18 donate electron density, while the fluorine in 18 increases electronegativity. The target’s cyclopropyl group is electron-neutral but rigid.

Physicochemical and Functional Properties

Crystallization and Solubility ( ):

- Oxalamides like 16–18 are crystallized via aqueous methods (150°C under pressure), forming stable suspensions. The target compound’s morpholino group may improve water solubility compared to 17 and 18, but its cyclopropyl group could reduce it relative to 16.

- Melting Points: Not provided, but cyclopropyl’s rigidity may elevate the target’s melting point versus flexible alkyl chains in 16–18.

Research Findings and Implications

Substituent-Driven Trends

- Binding Interactions: Morpholino oxygen could mimic water-mediated hydrogen bonds in enzyme active sites, a feature absent in 17 and 18.

Biological Activity

N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a phenylmorpholino moiety, and an oxalamide linkage. Its unique structure contributes to its distinct biological properties and interactions with various molecular targets.

| Property | Value |

|---|---|

| Molecular Weight | 345.4 g/mol |

| CAS Number | 954085-93-9 |

| Chemical Formula | C_{20}H_{28}N_{2}O_{2} |

Target and Mode of Action

This compound primarily targets acetylcholinesterase (AChE) . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of cognitive disorders such as Alzheimer's disease.

Biochemical Pathways

The inhibition of AChE affects various biochemical pathways, including:

- Cholinergic Pathway : Enhances neurotransmission by increasing acetylcholine levels.

- Signal Transduction : Modulates cellular signaling pathways influenced by acetylcholine.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant AChE inhibitory activity. For instance, studies have shown that at lower concentrations, the compound effectively inhibits AChE without causing cytotoxic effects on neuronal cells.

In Vivo Studies

Animal model experiments have indicated that administration of this compound leads to improved cognitive functions and memory retention. For example:

- Dosage Effects : Lower doses resulted in enhanced cognitive performance in rodent models without significant adverse effects.

- Temporal Effects : The duration of AChE inhibition was observed to vary with dosage, suggesting a dose-dependent relationship.

Therapeutic Potential

Research has focused on the potential therapeutic applications of this compound in treating neurodegenerative diseases. For example:

- Alzheimer's Disease Models : In studies involving transgenic mice models for Alzheimer's disease, the compound improved memory tasks compared to control groups.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Target | Activity |

|---|---|---|

| N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide | AChE | Moderate AChE inhibition |

| N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide | AChE | High AChE inhibition |

Q & A

Q. What synthetic methodologies are most effective for preparing N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide, and what intermediates are pivotal?

The synthesis typically involves multi-step routes:

- Intermediate Preparation : Begin with synthesizing the 2-phenylmorpholine derivative, followed by introduction of the butyl chain. The cyclopropyl group is introduced via coupling reactions with oxalyl chloride or activated esters .

- Coupling Conditions : Use carbodiimide-based reagents (e.g., DCC) or coupling agents like HOBt in anhydrous solvents (e.g., DMF) under nitrogen to form the oxalamide bond. Reaction temperatures are maintained at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are prioritized for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly confirming cyclopropyl and morpholino moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection monitors purity, especially for detecting hydrolyzed byproducts (e.g., free amines or acids) .

Q. What preliminary biological screening approaches are used to assess this compound's activity?

- Enzyme Inhibition Assays : Test HDAC inhibition using fluorogenic substrates (e.g., acetylated lysine derivatives) in cell lysates. IC values are compared to reference inhibitors like SAHA .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., leukemia, solid tumors) at 1–100 µM concentrations over 48–72 hours .

Advanced Research Questions

Q. How does the cyclopropyl group enhance target binding in enzyme inhibition studies?

The cyclopropyl group’s rigidity reduces conformational entropy, improving binding affinity to enzymes like HDACs. Molecular docking simulations (e.g., AutoDock Vina) show hydrophobic interactions between the cyclopropyl ring and enzyme pockets (e.g., HDAC1’s catalytic site) . Comparative studies with cyclobutyl analogs demonstrate lower IC values for the cyclopropyl variant, suggesting steric optimization .

Q. What strategies mitigate low yields during oxalamide bond formation?

- Activation of Carboxylic Acids : Pre-activate intermediates using chloroformate or pentafluorophenyl esters to enhance reactivity .

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) with 4Å molecular sieves to scavenge water, minimizing hydrolysis .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates coupling by stabilizing transition states .

Q. How do structural modifications in the morpholino or butyl chains alter pharmacokinetic properties?

- Morpholino Modifications : Fluorination at the phenyl ring (e.g., 4-fluorophenyl) increases metabolic stability by reducing CYP450-mediated oxidation. LogP values rise by ~0.5 units, enhancing membrane permeability .

- Butyl Chain Length : Shorter chains (propyl vs. butyl) reduce plasma protein binding, improving free drug concentration. However, cytotoxicity may increase due to off-target effects .

Q. What computational approaches validate target interactions, and how do they guide optimization?

- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100-ns trajectories (e.g., GROMACS). Root-mean-square fluctuations (RMSF) identify flexible regions in the target protein .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with HDAC inhibition potency to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.